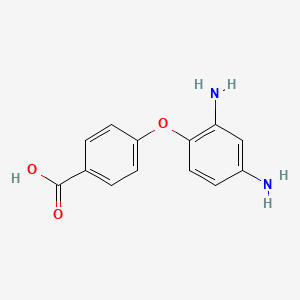

4-(2,4-Diaminophenoxy)benzoic acid

Description

BenchChem offers high-quality 4-(2,4-Diaminophenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Diaminophenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5855-81-2 |

|---|---|

Molecular Formula |

C13H12N2O3 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

4-(2,4-diaminophenoxy)benzoic acid |

InChI |

InChI=1S/C13H12N2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,14-15H2,(H,16,17) |

InChI Key |

YOQNZIGXHKERCG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)N)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)N)N |

Origin of Product |

United States |

Q & A

Q. What are the common synthetic routes for preparing 4-(2,4-Diaminophenoxy)benzoic acid, and what factors influence reaction yield?

- Methodological Answer : Synthesis typically involves multi-step procedures. A plausible route includes:

Condensation reactions : Reacting 2,4-diaminophenol with a benzoic acid derivative (e.g., methyl 4-fluorobenzoate) in polar aprotic solvents like DMF, using base catalysts (e.g., K₂CO₃) to facilitate nucleophilic aromatic substitution .

Hydrolysis : If an ester intermediate (e.g., methyl 4-(2,4-diaminophenoxy)benzoate) is formed, hydrolysis with aqueous NaOH or LiAlH₄ yields the free carboxylic acid .

- Critical Factors : Solvent polarity, temperature control (80–120°C), and protecting group strategies for amine functionalities to prevent side reactions. High yields (>90%) are achievable under optimized conditions, as seen in analogous syntheses of phenanthroimidazole derivatives .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 4-(2,4-Diaminophenoxy)benzoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. Aromatic protons appear in δ 6.5–8.0 ppm, while amine protons may show broad peaks due to hydrogen bonding .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Elemental Analysis : Confirms C, H, N, and O composition within ±0.3% deviation .

- FT-IR : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O (~1680 cm⁻¹) are key markers .

Q. What are the typical chemical reactions and stability considerations for 4-(2,4-Diaminophenoxy)benzoic acid under various conditions?

- Methodological Answer :

- Reactivity :

- Amine Groups : Participate in acylation (e.g., with acetic anhydride) or Schiff base formation (with aldehydes) .

- Carboxylic Acid : Forms salts with bases (e.g., NaOH) or esters via Fischer esterification .

- Stability :

- pH Sensitivity : Protonation of amines in acidic conditions may alter solubility.

- Oxidation : Diamine groups are susceptible to oxidation; storage under inert atmosphere (N₂/Ar) is recommended .

Advanced Research Questions

Q. How can quantum chemical calculations enhance the understanding of 4-(2,4-Diaminophenoxy)benzoic acid’s electronic properties and reactivity?

- Methodological Answer :

- Computational Tools : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces .

- Applications :

- Reactivity Prediction : Electron-deficient aromatic rings (from HOMO maps) guide substitution site preferences .

- Solvent Effects : COSMO-RS simulations model solvation energies in polar solvents like DMSO .

Q. What strategies are employed to resolve contradictions in reported biological activities of 4-(2,4-Diaminophenoxy)benzoic acid derivatives?

- Methodological Answer :

- Comparative Structure-Activity Relationship (SAR) Studies :

| Derivative | Substituent Position | Biological Activity | Reference |

|---|---|---|---|

| 4-(2,4-Diaminophenoxy) | Ortho-diamine | High enzyme inhibition | |

| 4-(3,4-Diaminophenoxy) | Meta-diamine | Moderate activity |

- Assay Standardization : Replicating assays under controlled conditions (pH, temperature) to isolate variables .

Q. How does 4-(2,4-Diaminophenoxy)benzoic acid function in coordination chemistry, and what metal complexes have been studied?

- Methodological Answer :

- Ligand Design : The compound acts as a polydentate ligand via carboxylate (-COO⁻) and amine (-NH₂) groups.

- Metal Complexes :

- Cu(II) Complexes : Exhibits square-planar geometry; studied for catalytic oxidation of alcohols .

- Fe(III) Complexes : Magnetic properties analyzed via SQUID magnetometry .

- Synthesis : React with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water mixtures under reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.